1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmacologically active compounds due to its interaction with neurotransmitter receptors.
The synthesis of 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- can be achieved through various methods. A notable synthetic route involves:
These methods allow for the efficient construction of the benzazepine framework while enabling modifications to enhance biological activity .
Key structural data include:
Property | Value |
---|---|
Molecular Formula | C11H16N2 |
Molecular Weight | 176.26 g/mol |
IUPAC Name | 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ylmethanamine |
InChI | InChI=1S/C11H16N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8,12H2 |
InChI Key | NKBOQSPXCJSKJS-UHFFFAOYSA-N |
1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- participates in several key chemical reactions:
Oxidation: This reaction can be facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide. The products may include ketones or carboxylic acids depending on the reaction conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group using alkyl halides as reagents .
The primary mechanism of action for 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- involves its role as an agonist at nicotinic acetylcholine receptors. This interaction facilitates neurotransmission and has implications for studying various neurological conditions. The compound's ability to modulate receptor activity highlights its potential therapeutic applications in treating disorders related to cholinergic dysfunction .
The compound exhibits typical characteristics associated with heterocyclic amines:
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal laboratory conditions |
These properties are crucial for understanding the handling and storage requirements of the compound in laboratory settings .
1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Due to its activity at nicotinic acetylcholine receptors, it is valuable in neuropharmacological studies exploring neurotransmission mechanisms.
Medicine: Research has investigated its potential therapeutic roles in treating neurological disorders and addiction-related conditions.
Industry: The unique chemical properties make it useful in developing new materials and chemical processes .
The 1H-3-benzazepine scaffold emerged as a structurally unique pharmacophore in the 1970s with early syntheses targeting opioid analgesia. Initial compounds like 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine showed unexpected inactivity at opioid receptors and notable toxicity in murine models [4]. This setback redirected research toward its nicotinic acetylcholine receptor (nAChR) interactions. By the 2000s, strategic modifications of the core structure enabled the development of varenicline, an α4β2 nAChR partial agonist approved for smoking cessation. The scaffold’s bioisosteric relationship with tryptamines and phenethylamines facilitated its application in neuropharmacology, particularly for G-protein-coupled receptor (GPCR) targets [4] [8]. Concurrently, 2-benzazepine variants such as 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride were synthesized for dopamine receptor modulation, highlighting the scaffold’s versatility in central nervous system drug discovery [7].
Table 1: Key Milestones in Benzazepine Neuropharmacology
Year | Compound | Biological Target | Significance |
---|---|---|---|
1979 | 1,5-Methano-1H-3-benzazepine | Opioid receptors (inactive) | Initial synthesis and pharmacological screening |
2005 | Varenicline | α4β2 nAChR | First FDA-approved benzazepine for smoking cessation |
2008 | (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin) | 5-HT2C receptor | Anti-obesity agent acting as serotonin receptor agonist [8] |
2017 | 6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine | Dopamine receptors | Explored for antipsychotic potential [7] |
The 1H-3-benzazepine core comprises a fused bicyclic system featuring a seven-membered azepine ring constrained by a 1,5-methano bridge. This semi-rigid conformation positions the nitrogen atom optimally for interactions with conserved aspartate residues in aminergic GPCRs. Critical structural attributes include:
Substituents profoundly alter pharmacodynamics. Fluorination at C7 (7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine) increases lipophilicity (cLogP ~2.1) and enhances blood-brain barrier penetration, while bromination at C6 in 2-benzazepines augments halogen bonding potential with carbonyl moieties in receptors [6] [7]. The core’s orientation also permits diverse vectorial presentations of C7 substituents toward extracellular receptor loops, a feature exploited in optimizing binding kinetics [2].
Table 2: Impact of Benzazepine Core Substitution on Physicochemical Properties
Substituent | Position | cLogP | PSA (Ų) | Receptor Affinity Target |
---|---|---|---|---|
-H (Parent scaffold) | - | 1.8 | 12.0 | Low affinity, broad target profile |
-F | 7 | 2.1 | 12.0 | Enhanced CNS penetration [6] |
-Br | 6 (2-benzazepine) | 2.9 | 12.0 | Dopamine D1/D5 modulation [7] |
-CH₃ | 1 | 2.3 | 12.0 | 5-HT2C selectivity (lorcaserin) [8] |
-CH₂NH₂ (Methanamine) | 7 | 1.5 | 26.0 | Serotonergic/Dopaminergic hybrids |
Functionalization at C7 is strategically vital due to its proximity to conserved receptor subpockets accommodating endogenous ligand primary amines. The methanamine group (-CH₂NH₂) introduces three key pharmacological advantages:
Synthetic access to C7-modified derivatives often requires Friedel-Crafts alkylation under Lewis acid catalysis (AlCl₃/ZnCl₂), as optimized in lorcaserin routes [8]. Regioselectivity challenges arise from the benzene ring’s symmetry, necessitating ortho-directing groups or protective strategies. Recent advances employ ionic liquid catalysts to improve C7 substitution efficiency while minimizing byproducts [8].
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: